molecular formula C14H22N4O3S B6756229 N-(1-cyclopropylsulfonylpiperidin-4-yl)-3-pyrazol-1-ylpropanamide

N-(1-cyclopropylsulfonylpiperidin-4-yl)-3-pyrazol-1-ylpropanamide

Cat. No.: B6756229
M. Wt: 326.42 g/mol
InChI Key: TUMDEBWUVBRTCI-UHFFFAOYSA-N
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Description

N-(1-cyclopropylsulfonylpiperidin-4-yl)-3-pyrazol-1-ylpropanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a cyclopropylsulfonyl group, a pyrazole ring, and a propanamide moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-(1-cyclopropylsulfonylpiperidin-4-yl)-3-pyrazol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3S/c19-14(6-9-17-8-1-7-15-17)16-12-4-10-18(11-5-12)22(20,21)13-2-3-13/h1,7-8,12-13H,2-6,9-11H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMDEBWUVBRTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)NC(=O)CCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylsulfonylpiperidin-4-yl)-3-pyrazol-1-ylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the cyclopropylsulfonyl group is introduced through sulfonylation reactions using reagents like cyclopropylsulfonyl chloride.

    Pyrazole Ring Introduction: The pyrazole ring is then attached to the piperidine derivative through nucleophilic substitution reactions.

    Propanamide Formation: Finally, the propanamide moiety is introduced via amide bond formation, often using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylsulfonylpiperidin-4-yl)-3-pyrazol-1-ylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

N-(1-cyclopropylsulfonylpiperidin-4-yl)-3-pyrazol-1-ylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylsulfonylpiperidin-4-yl)-3-pyrazol-1-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide
  • N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide
  • N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3,3-diphenylpropanamide

Uniqueness

N-(1-cyclopropylsulfonylpiperidin-4-yl)-3-pyrazol-1-ylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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